molecular formula C21H20ClN3O3S B2767980 methyl 2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate CAS No. 1206992-95-1

methyl 2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate

Cat. No.: B2767980
CAS No.: 1206992-95-1
M. Wt: 429.92
InChI Key: HCDMXLFRQFJACC-UHFFFAOYSA-N
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Description

Methyl 2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C21H20ClN3O3S and its molecular weight is 429.92. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antibacterial Activity

A study by Desai et al. (2001) explored the synthesis of various compounds, including those structurally related to "methyl 2-(2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-5-(p-tolyl)-1H-imidazol-1-yl)acetate," and evaluated their in vitro growth inhibitory activity against microbes like E. coli, S. aureus, and Salmonella typhi. These compounds were synthesized to investigate their potential as antibacterial agents, demonstrating the chemical's relevance in developing new antimicrobial solutions Desai et al., 2001.

Antitumor and Antifilarial Agents

Kumar et al. (1993) conducted research on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate and related derivatives, focusing on their potential as antitumor and antifilarial agents. Although the specific chemical was not directly studied, this research highlights the broader interest in thiazole derivatives for their medicinal properties, including anticancer and antiparasitic activities Kumar et al., 1993.

Antimicrobial and Antioxidant Properties

Ashok Kumar et al. (2011) synthesized a series of compounds for screening their in vitro antibacterial activities and antioxidant potential. This study illustrates the ongoing research into the antimicrobial and antioxidant capabilities of novel compounds, which is relevant for developing new therapeutic agents Ashok Kumar et al., 2011.

CRTh2 Receptor Antagonist Development

Research by Pothier et al. (2012) focused on the hit-to-lead evolution of 2-(2-(benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acids as a novel chemotype of CRTh2 receptor antagonist. This study is indicative of the application of related compounds in developing treatments for inflammatory diseases through modulation of the CRTh2 pathway Pothier et al., 2012.

Properties

IUPAC Name

methyl 2-[2-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-5-(4-methylphenyl)imidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3S/c1-14-3-5-15(6-4-14)18-11-23-21(25(18)12-20(27)28-2)29-13-19(26)24-17-9-7-16(22)8-10-17/h3-11H,12-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDMXLFRQFJACC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2CC(=O)OC)SCC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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